molecular formula C14H12O B159873 5-Acetylacenaphthene CAS No. 10047-18-4

5-Acetylacenaphthene

Cat. No. B159873
CAS RN: 10047-18-4
M. Wt: 196.24 g/mol
InChI Key: SYGRLGANSVWJGM-UHFFFAOYSA-N
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Description

5-Acetylacenaphthene is a chemical compound with the molecular formula C14H12O . It is synthesized through the acylation of acenaphthene with acetyl chloride .


Synthesis Analysis

The synthesis of 5-acetylacenaphthene involves a one-pot catalytic process. This process uses various Keggin type heteropoly acids (salts) as catalysts for the acylation of acenaphthene with acetyl chloride . H3PW12O40 (PW) was found to be the most active catalyst in the acylation .


Molecular Structure Analysis

The structure of 5-acetylacenaphthene was identified by GC/MS, FT-IR, and 1H NMR spectra . The molecular weight of 5-acetylacenaphthene is 196.25 .


Chemical Reactions Analysis

The yield and the selectivity of 5-acetylacenaphthene were 51.2% and 83.4%, respectively . The effects of experimental parameters on the catalytic acylation reaction and the recycling performance of the PW catalyst were studied .

Scientific Research Applications

Synthesis and Catalysis

  • One-pot Synthesis using Heteropoly Acid Catalysts : A novel one-pot catalytic synthesis of 5-acetylacenaphthene was achieved through acylation of acenaphthene, with heteropoly acids acting as catalysts. This process demonstrated high yield and selectivity, contributing to environmentally friendly synthesis strategies (Chen et al., 2011).
  • Synthesis Using Silica-Supported Phosphotungstic Heteropoly Acid : Another efficient synthesis method involves silica-supported phosphotungstic heteropoly acid, yielding high selectivity and demonstrating the catalyst's recyclability (Pan et al., 2012).

Chemical Interactions and Derivatives

  • Formation of Acenaphthene Derivatives : Catalytic interaction of 5-acetylacenaphthene with arylidene-2-naphthylamines results in various products, depending on the condensation conditions and the structure of the starting azomethine (Kozlov et al., 1986).
  • Friedel–Crafts Acylations and Isomerization : Acylations of acenaphthene lead to mixtures of different acylacenaphthenes, demonstrating the influence of solvents and the occurrence of isomerization in certain cases (Gore & Jehangir, 1979).

Polymer and Material Science

  • Synthesis of Polymers : Oligophenylenes containing acenaphthenyl groups have been synthesized by copolycyclocondensation, indicating potential applications in material science and polymer research (Teplyakov et al., 1990).

Analytical Chemistry Applications

  • Fluorescence Derivatisation Reagents : Acenaphthene derivatives have been synthesized and applied in the analysis of amines, carbonyl compounds, and acids, demonstrating increased sensitivity and efficiency in comparison with traditional reagents (Gifford et al., 1995).

Molecular Dynamics and Theoretical Studies

  • Investigation of Hindered Acenaphthenes : Extensive theoretical and experimental studies on 5,6-diarylacenaphthenes provided insights into the dynamics of atropisomer interconversion, valuable for understanding molecular behavior (Cross et al., 2001).

Biodegradation Studies

  • Assessing Fossil Fuel Biodegradation : Studies using [1-13C]acenaphthene in bacterial cultures demonstrated the biodegradation process of acenaphthene, contributing to our understanding of environmental remediation techniques (Selifonov et al., 1998).

properties

IUPAC Name

1-(1,2-dihydroacenaphthylen-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-9(15)12-8-7-11-6-5-10-3-2-4-13(12)14(10)11/h2-4,7-8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGRLGANSVWJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C2CCC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143306
Record name Ethanone, 1-(1,2-dihydro-5-acenaphthylenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylacenaphthene

CAS RN

10047-18-4
Record name 5-Acetylacenaphthene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylacenaphthene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142100
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(1,2-dihydro-5-acenaphthylenyl)- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ACETYLACENAPHTHENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
HJ RICHTER - The Journal of Organic Chemistry, 1956 - ACS Publications
… 5-Acetylacenaphthene on nitration yields 5-acetyl-6-… The nitration of 5-acetylacenaphthene is described by Mayer … In this work, 5-acetylacenaphthene was nitrated and the …
Number of citations: 13 pubs.acs.org
D Nightingale, HE Ungnade… - Journal of the American …, 1945 - ACS Publications
… , their unidentified compound appears to be the 5-isomer since it does not depress the melting point of 5-a-bromoacetylacenaphthene prepared by bromination of 5-acetylacenaphthene…
Number of citations: 1 pubs.acs.org
M Chen, YY Wu, Y Luo, MQ He, JM Xie… - Reaction Kinetics …, 2011 - akjournals.com
… A novel one-pot catalytic synthesis of 5-acetylacenaphthene through the acylation of … Pure 5-acetylacenaphthene was obtained and the structure of 5-acetylacenaphthene was identified …
Number of citations: 4 akjournals.com
AI Kovalev, IA Khotina - Russian Chemical Bulletin, 2021 - Springer
… suspension of A1C13 (7 g, 0.05 mol) in CS2 (50 mL), a solution of 5-acetylacenaphthene (2) (… 5-Acetylacenaphthene (2). To a stirred solution of acenaphthene (30.8 g, 0.2 mol) in 1,2-…
Number of citations: 5 link.springer.com
AX Pan, YY Wu, Y Fang, LL Xu… - Advanced Materials …, 2012 - Trans Tech Publ
… In continuation of our work in studying the acylation of polyaromatics with green method, herein we firstly report the synthesis of 5-acetylacenaphthene, which could be used as new fine …
Number of citations: 1 www.scientific.net
MM Teplyakov, AI Kovalev, IA Khotina… - Polymer science USSR, 1990 - Elsevier
… containing various amounts of acenaphthenyl groups are synthesized by copolycyclocondensation of ethyl ketals of 4,4′-diacetyldiphenyl oxide, 5-acetylacenaphthene, and …
Number of citations: 4 www.sciencedirect.com
NS Kozlov, GS Shmanai, DN Tai - Chemistry of Heterocyclic Compounds, 1986 - Springer
… This indicates that =,~-unsaturated ketones with electron-withdrawing substituents (Via,f) constitute products of the aldol condensation of 5-acetylacenaphthene with the aldehydes …
Number of citations: 2 link.springer.com
PH Gore, M Jehangir - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… From benzoylations of 5-acetylacenaphthene two isomeric diketones could be isolated : 6-… attack at the 4-position, Para to alkyl have been reported to give 5-acetylacenaphthene (lb) …
Number of citations: 3 pubs.rsc.org
HW Whitlock Jr, CY Hsu, K Sundaresan - Tetrahedron Letters, 1965 - Elsevier
… 1) Only Lis produced; no 5-acetylacenaphthene could be detected. In contrast, acetylation … and 5-acetylacenaphthene with the latter predominating. This, of course, is in agreement with …
Number of citations: 1 www.sciencedirect.com
MM Teplyakov, AI Kovalev, IA Khotina… - … Soedineniya. Seriya A, 1990 - hero.epa.gov
SYNTHESIS OF POLYMERS ON THE BASIS OF ETHYL KETALS OF 4,4'-DIACETYLDIPHENYL OXIDE AND 5-ACETYLACENAPHTHENE AND THEIR DEHYDRATION WITH 2,3-DICHLORO-5,6-DICYANE-1,4-BENZOQUINONE …
Number of citations: 1 hero.epa.gov

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